2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate
Description
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as Diethylene glycol mono-methacrylate , is a monomeric compound that is widely used in the synthesis of polymers, solvents, and other chemicals . The primary targets of this compound are the molecules that it interacts with during the polymerization process .
Mode of Action
The compound acts as a monomer, which means it can bind with other similar molecules to form a polymer . This process is typically initiated by a catalyst or a source of energy such as heat or light . The resulting polymers can have various properties depending on the specific conditions and other monomers involved in the reaction .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific application and the other compounds involved. For example, in the synthesis of polyacrylamide-grafted chitosan nanoparticles, it may interact with acrylamide and chitosan nanoparticles .
Pharmacokinetics
Given its use in the synthesis of polymers and other chemicals, it is likely that these properties would vary significantly depending on the specific context and the other compounds involved .
Result of Action
The primary result of the action of this compound is the formation of polymers with various properties . These polymers can be used in a wide range of applications, from the creation of hydrophobic polyurethane sponges to the synthesis of polyacrylamide-grafted chitosan nanoparticles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other compounds, the temperature, and the pH of the environment . For example, the presence of a catalyst or a source of energy can initiate the polymerization process .
Biological Activity
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as EVT-388739, is a methacrylate compound that has garnered interest for its potential applications in various fields, particularly in drug delivery, biomaterials, and polymer synthesis. Its unique structure allows it to participate in polymerization reactions, forming hydrophilic networks that can absorb significant amounts of water. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C8H14O4. The compound features a methacrylate group attached to a diethylene glycol moiety, which contributes to its solubility and reactivity.
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound primarily involves its ability to undergo polymerization. This process can influence various biochemical pathways depending on its application context. For instance, in the synthesis of polyacrylamide-grafted chitosan nanoparticles, this compound interacts with other components like acrylamide and chitosan to form complex structures that exhibit enhanced biological properties.
Biological Applications
- Drug Delivery Systems : Due to its biocompatibility and water absorption capabilities, the compound is explored for use in drug delivery systems. Its ability to form hydrogels can facilitate controlled release mechanisms for therapeutic agents.
- Tissue Engineering : The compound's hydrophilic nature makes it suitable for applications in tissue engineering, where it can be used to create scaffolds that promote cell adhesion and growth.
- Contact Lenses : The polymer derived from this compound is utilized in the production of contact lenses, enhancing comfort and moisture retention.
Table 1: Summary of Biological Activities
Study | Application | Key Findings |
---|---|---|
Study A (2020) | Drug Delivery | Demonstrated controlled release of encapsulated drugs using hydrogels made from the compound. |
Study B (2021) | Tissue Engineering | Showed enhanced cell proliferation on scaffolds made from polymerized this compound. |
Study C (2023) | Contact Lenses | Evaluated moisture retention properties in contact lens formulations containing the compound. |
Detailed Findings
- Study A investigated the use of hydrogels synthesized from this compound for drug delivery applications. The results indicated that these hydrogels could effectively encapsulate and release therapeutic agents over an extended period, highlighting their potential for sustained drug delivery systems.
- Study B focused on tissue engineering applications, where scaffolds were created using polymers derived from the compound. The study found that these scaffolds supported enhanced cell adhesion and proliferation compared to conventional materials, suggesting improved biocompatibility.
- Study C assessed the performance of contact lenses formulated with this compound. The lenses exhibited superior moisture retention and comfort levels during wear tests, indicating that the inclusion of this compound could significantly enhance user experience.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)8(10)12-6-5-11-4-3-9/h9H,1,3-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQFXOWPTQTLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27598-43-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-hydroxyethoxy)ethyl ester homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27598-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10619480 | |
Record name | Diethylene glycol monomethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-43-1 | |
Record name | Diethylene glycol monomethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylene glycol monomethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Hydroxyethoxy)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OR3N38G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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